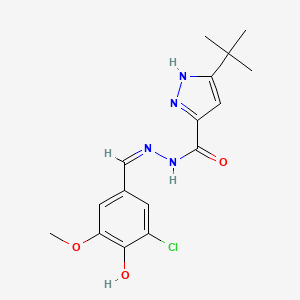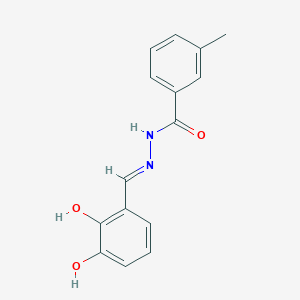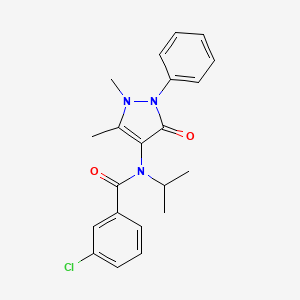![molecular formula C14H20FNO2S B6141162 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine](/img/structure/B6141162.png)
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine, also known as FPEMP, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine is not fully understood. However, it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to increase the activity of the NMDA receptor, leading to enhanced cognitive function and neuroprotection.
Biochemical and Physiological Effects
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has also been shown to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress-induced damage. In addition, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been found to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has several advantages for lab experiments. It has a high purity and reproducibility, making it an ideal candidate for preclinical studies. It also has a low toxicity profile, making it safe for use in animal models. However, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has some limitations. It has a short half-life, which may limit its efficacy in clinical settings. It also has a limited solubility, which may affect its bioavailability and distribution in the body.
Orientations Futures
For 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine research include evaluating its potential as a novel antipsychotic agent, neuroprotective agent, and cognitive enhancer.
Méthodes De Synthèse
The synthesis of 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine involves the reaction of 3-fluoroacetophenone with 1-(methylsulfonyl)piperidine in the presence of sodium hydride. The reaction yields 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine as a white solid with a purity of over 99%. The synthesis method has been optimized to ensure reproducibility and high yield.
Applications De Recherche Scientifique
3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been shown to have neuroprotective effects against oxidative stress-induced cell death. It has also been found to enhance cognitive function and memory retention in animal models. In medicinal chemistry, 3-[2-(3-fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine has been evaluated for its potential as a novel antipsychotic agent. It has shown promising results in preclinical studies and is being further evaluated for its safety and efficacy in clinical trials.
Propriétés
IUPAC Name |
3-[2-(3-fluorophenyl)ethyl]-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-19(17,18)16-9-3-5-13(11-16)8-7-12-4-2-6-14(15)10-12/h2,4,6,10,13H,3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGKSLBCSLHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Fluorophenyl)ethyl]-1-(methylsulfonyl)piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-cyclopentyl-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6141107.png)
![N-(2,4-dimethoxyphenyl)-N'-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]urea](/img/structure/B6141119.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6141125.png)
![2-(3-chlorobenzoyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6141150.png)
![5-{1-[(4-cyclohexylphenyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6141151.png)
![7-cyclopropyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6141156.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6141161.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6141165.png)
![N,N-dimethyl-2-{4-[4-(methylthio)benzyl]-2-morpholinyl}ethanamine](/img/structure/B6141169.png)

![2-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B6141188.png)